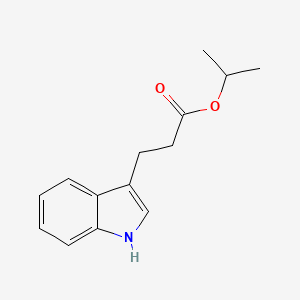

Isopropyl 1H-indole-3-propionate

Description

BenchChem offers high-quality Isopropyl 1H-indole-3-propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 1H-indole-3-propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93941-02-7 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

propan-2-yl 3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C14H17NO2/c1-10(2)17-14(16)8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3 |

InChI Key |

ALEBZUNFHDQURI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

Isopropyl 1H-indole-3-propionate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential biological relevance of Isopropyl 1H-indole-3-propionate. Given the limited direct experimental data on this specific ester, this document also includes comprehensive information on its parent compound, Indole-3-propionic acid (IPA), a well-researched metabolite with significant biological activity.

Chemical Properties and Structure

Isopropyl 1H-indole-3-propionate is the isopropyl ester of Indole-3-propionic acid. While specific experimental data for the ester are not widely available, the properties of the parent acid provide a valuable reference point for researchers.

Data Presentation: Chemical and Physical Properties

| Property | Isopropyl 1H-indole-3-propionate | Indole-3-propionic acid (Parent Compound) |

| CAS Number | 93941-02-7[1] | 830-96-6[2][3][4] |

| Molecular Formula | C₁₄H₁₇NO₂ | C₁₁H₁₁NO₂[2][3] |

| Molecular Weight | 231.29 g/mol | 189.21 g/mol [2] |

| Melting Point | Data not available | 134-135 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| LogP | Data not available | 1.75[2] |

Chemical Structure

The structure of Isopropyl 1H-indole-3-propionate consists of an indole ring system substituted at the third position with a propionic acid moiety that has been esterified with an isopropyl group.

Caption: Chemical structure of Isopropyl 1H-indole-3-propionate.

Experimental Protocols

Representative Synthesis: Fischer Esterification of Indole-3-propionic Acid

Objective: To synthesize Isopropyl 1H-indole-3-propionate from Indole-3-propionic acid and isopropanol.

Materials:

-

Indole-3-propionic acid (IPA)

-

Isopropanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Indole-3-propionic acid in an excess of anhydrous isopropanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Isopropyl 1H-indole-3-propionate.

-

Purification: The crude product can be further purified by column chromatography if necessary.

Caption: Experimental workflow for the synthesis of Isopropyl 1H-indole-3-propionate.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of Isopropyl 1H-indole-3-propionate are limited. However, it is plausible that the ester may act as a prodrug, being hydrolyzed in vivo to the biologically active Indole-3-propionic acid (IPA).[5][6][7] IPA is a well-characterized metabolite produced by the gut microbiota from tryptophan and has been shown to possess a range of biological effects, including neuroprotective, antioxidant, and anti-inflammatory properties.[8][9]

IPA-Mediated Signaling Pathways

IPA is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[8][9][10] Activation of these nuclear receptors can modulate gene expression, leading to a variety of physiological responses.

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Upon binding of ligands like IPA, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes. This pathway is involved in regulating immune responses and inflammation.[9][10]

-

Pregnane X Receptor (PXR) Pathway: IPA can also activate PXR, which plays a crucial role in xenobiotic metabolism and maintaining intestinal barrier function.[8][11] PXR activation can lead to the suppression of inflammatory signaling pathways, such as that mediated by NF-κB.[11]

Caption: Signaling pathways of Indole-3-propionic acid (IPA) via AhR and PXR.

References

- 1. isopropyl 1H-indole-3-propionate | 93941-02-7 [amp.chemicalbook.com]

- 2. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Indole-3-propanoic acid [webbook.nist.gov]

- 4. indole-3-propionic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut–brain axis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isopropyl 1H-indole-3-propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for Isopropyl 1H-indole-3-propionate, a valuable ester derivative of the biologically active Indole-3-propionic acid (IPA). This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the efficient and reproducible synthesis of this target compound.

Introduction

Isopropyl 1H-indole-3-propionate is an ester of Indole-3-propionic acid (IPA), a naturally occurring auxin in plants and a metabolite produced by the gut microbiota in mammals. IPA itself has garnered significant interest in the scientific community for its neuroprotective, antioxidant, and anti-inflammatory properties. The isopropyl ester modification can alter the physicochemical properties of the parent acid, potentially influencing its solubility, stability, and pharmacokinetic profile, making it a compound of interest for various research and development applications.

This guide focuses on the most practical and widely applicable methods for the synthesis of Isopropyl 1H-indole-3-propionate, primarily through the esterification of Indole-3-propionic acid. Two principal synthetic pathways will be discussed in detail:

-

Fischer-Speier Esterification: An acid-catalyzed reaction that represents a classical and cost-effective method for ester synthesis.

-

Steglich Esterification: A milder, coupling agent-mediated approach suitable for substrates that may be sensitive to strong acidic conditions.

Synthesis Methods and Reaction Pathways

The synthesis of Isopropyl 1H-indole-3-propionate is most directly achieved by the esterification of Indole-3-propionic acid with isopropanol. The choice of method depends on the desired scale, the sensitivity of the starting materials, and the available reagents and equipment.

Fischer-Speier Esterification

This method involves the reaction of Indole-3-propionic acid with an excess of isopropanol in the presence of a strong acid catalyst. The reaction is reversible and is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.

Reaction Pathway:

Caption: Fischer-Speier esterification of Indole-3-propionic acid.

Steglich Esterification

The Steglich esterification is a mild method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature. This method is particularly advantageous for substrates that are sensitive to high temperatures or strong acids.

Reaction Pathway:

Caption: Steglich esterification of Indole-3-propionic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Isopropyl 1H-indole-3-propionate via the described methods. Please note that the data for the esterification of Indole-3-propionic acid with isopropanol is based on general protocols and analogous reactions due to the absence of specific literature data for this exact transformation.

| Parameter | Fischer-Speier Esterification (Adapted) | Steglich Esterification (Adapted) |

| Starting Material | Indole-3-propionic acid | Indole-3-propionic acid |

| Reagent | Isopropanol | Isopropanol, DCC, DMAP |

| Catalyst | Sulfuric Acid or Amberlyst-15 | DMAP |

| Solvent | Isopropanol (excess) or Toluene | Dichloromethane (DCM) |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours | 2 - 12 hours |

| Typical Yield | Moderate to High (expected) | High (expected) |

| Purification | Extraction, Chromatography | Filtration, Extraction, Chromatography |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of Isopropyl 1H-indole-3-propionate. These protocols are adapted from standard laboratory procedures for Fischer-Speier and Steglich esterifications.

Method 1: Fischer-Speier Esterification using Sulfuric Acid

Workflow Diagram:

Caption: Workflow for Fischer-Speier Esterification.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Indole-3-propionic acid (1.0 eq) in an excess of isopropanol (e.g., 20-50 eq, serving as both reagent and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Isopropyl 1H-indole-3-propionate.

Method 2: Steglich Esterification

Workflow Diagram:

An In-Depth Technical Guide: Isopropyl 1H-indole-3-propionate vs. Indole-3-propionic acid (IPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of Indole-3-propionic acid (IPA), a well-researched gut microbiota-derived metabolite, and its isopropyl ester, Isopropyl 1H-indole-3-propionate. While extensive data exists for IPA, highlighting its neuroprotective, antioxidant, and anti-inflammatory properties, research on Isopropyl 1H-indole-3-propionate is limited. This guide will synthesize the known data for IPA, presenting it in a structured format with detailed experimental context, and offer a comparative analysis based on the chemical derivatization of IPA to its isopropyl ester. This includes potential implications for pharmacokinetics and biological activity, providing a foundational resource for researchers interested in the therapeutic potential of indole derivatives.

Introduction

Indole-3-propionic acid (IPA) is a metabolite of tryptophan produced by the gut microbiota, particularly by species such as Clostridium sporogenes. It has garnered significant scientific interest due to its potent antioxidant and neuroprotective effects.[1][2] Isopropyl 1H-indole-3-propionate is the isopropyl ester of IPA. Esterification is a common strategy in drug development to modify the physicochemical properties of a compound, often to enhance its lipophilicity and cell permeability, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the known characteristics of IPA and provide a theoretical comparison to its isopropyl ester.

Chemical and Physicochemical Properties

A comparative summary of the known and predicted physicochemical properties of IPA and its isopropyl ester is presented below. These properties are crucial for understanding their potential biological behavior.

| Property | Indole-3-propionic acid (IPA) | Isopropyl 1H-indole-3-propionate | Data Source |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₄H₁₇NO₂ | PubChem |

| Molecular Weight | 189.21 g/mol | 231.29 g/mol | PubChem |

| Appearance | Off-white to light brown crystalline solid | Not available | Internal Data |

| Melting Point | 134-135 °C | Not available | PubChem |

| Water Solubility | Slightly soluble | Predicted to be poorly soluble | PubChem, Inferred |

| LogP | 1.75 | Predicted to be higher than IPA | PubChem, Inferred |

Biological Activities and Mechanisms of Action of Indole-3-propionic acid (IPA)

IPA exhibits a wide range of biological activities, primarily attributed to its potent antioxidant and signaling capabilities.

Antioxidant and Neuroprotective Effects

IPA is a powerful scavenger of hydroxyl radicals, offering protection against oxidative stress-induced cellular damage.[1] Studies have demonstrated its ability to protect neuronal cells from ischemic damage and reduce markers of lipid peroxidation and DNA damage.

Anti-inflammatory Properties

IPA has been shown to possess anti-inflammatory effects. It can modulate the immune system and has been studied for its potential in conditions with an inflammatory component.[1][2]

Gut Barrier Function

IPA contributes to the maintenance of the gut barrier integrity. It has been shown to enhance the expression of tight junction proteins, which are crucial for preventing the translocation of harmful substances from the gut into the bloodstream.[1]

Signaling Pathways

IPA's biological effects are mediated through various signaling pathways. It is a ligand for the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), both of which are involved in regulating inflammation and metabolism.[2]

Signaling pathways of Indole-3-propionic acid (IPA).

Isopropyl 1H-indole-3-propionate: A Comparative Perspective

There is a notable lack of published research specifically detailing the biological activities of Isopropyl 1H-indole-3-propionate. However, based on its chemical structure as an ester of IPA, we can infer potential differences in its properties.

Physicochemical Properties and Pharmacokinetics

The addition of an isopropyl group in place of the carboxylic acid proton significantly increases the molecule's lipophilicity (as indicated by a predicted higher LogP value). This change is expected to:

-

Decrease water solubility: Making it less soluble in aqueous environments.

-

Increase membrane permeability: Potentially leading to enhanced absorption across biological membranes, such as the intestinal wall and the blood-brain barrier.

-

Alter metabolism: The ester bond is susceptible to hydrolysis by esterase enzymes present in the plasma, liver, and other tissues. This would convert Isopropyl 1H-indole-3-propionate back into the active IPA form, making it a potential prodrug for IPA.

References

- 1. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl 1H-indole-3-propionate: A Technical Overview of a Potential Biologically Active Compound

Disclaimer: This technical guide addresses the biological activity of Isopropyl 1H-indole-3-propionate. However, a comprehensive review of publicly available scientific literature reveals a significant lack of direct studies on this specific ester. The vast majority of research has been conducted on its parent compound, Indole-3-propionic acid (IPA) , a well-characterized metabolite produced by the gut microbiota from tryptophan.[1][2][3]

Therefore, this document will provide an in-depth overview of the biological activity of Indole-3-propionic acid (IPA) as a scientifically grounded surrogate to infer the potential activities of its isopropyl ester. The esterification from a carboxylic acid to an isopropyl ester would primarily increase the compound's lipophilicity, which may alter its absorption, distribution, metabolism, excretion (ADME) profile, and potentially its potency and interaction with biological targets. Researchers and drug development professionals should consider these pharmacokinetic differences when evaluating the information presented herein.

Introduction to Indole-3-Propionic Acid (IPA)

Indole-3-propionic acid (IPA) is an indole derivative produced exclusively by the intestinal flora, particularly from species such as Clostridium sporogenes, through the metabolism of the essential amino acid tryptophan.[4] It has garnered significant attention for its diverse and beneficial biological functions, including potent antioxidant, anti-inflammatory, neuroprotective, and gut barrier-enhancing properties.[1][5] IPA's systemic effects are mediated through various mechanisms, including direct radical scavenging and modulation of key signaling pathways.[1][5]

Key Biological Activities and Mechanisms of Action

IPA exerts its biological effects through multiple pathways, primarily involving the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), and by acting as a powerful antioxidant.[5]

Anti-inflammatory and Immunomodulatory Effects

IPA has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[6] This modulation of the immune response contributes to its protective effects in various inflammatory conditions.

Antioxidant Activity

IPA is recognized as a highly potent scavenger of hydroxyl radicals, even more so than melatonin.[4] It effectively neutralizes reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage, a key factor in many chronic diseases.[1][2]

Gut Barrier Protection

By activating the Pregnane X Receptor (PXR) in intestinal cells, IPA enhances the integrity of the gut barrier.[4] It promotes the expression of tight junction proteins, which are crucial for maintaining mucosal homeostasis and preventing the translocation of harmful substances from the gut into the bloodstream.[1]

Neuroprotection

IPA has been studied for its potential therapeutic value in neurodegenerative diseases like Alzheimer's disease.[4] Its neuroprotective effects are attributed to its potent antioxidant activity, which shields neurons from oxidative stress-induced damage.[7]

Quantitative Data on Biological Activity of IPA

The following tables summarize quantitative data from various studies on Indole-3-propionic acid. It is important to note that these values are for the parent acid and may differ for its isopropyl ester.

| Cell Type | Assay | Treatment | Result | Reference |

| Bovine Aortic Endothelial Cells (BAE-1) | MTS Assay (Cell Viability) | IPA (5 mM) for 48h | Significant reduction in cell viability | [5] |

| HL-1 Cardiomyocytes | Mitochondrial Stress Test (OCR) | Acute IPA treatment | +21.5% enhancement of maximal mitochondrial respiration | [8] |

| HL-1 Cardiomyocytes | Mitochondrial Stress Test (OCR) | Chronic IPA treatment (24h) | -18.9% reduction in maximal mitochondrial respiration | [8] |

| Isolated Perfused Mouse Hearts | Langendorff Preparation | IPA (1 µM) | +26.8% improvement in cardiac contractility (LVdp/dtmax) | [8] |

| Isolated Perfused Mouse Hearts | Langendorff Preparation | IPA (100 µM) | +93.6% improvement in cardiac contractility (LVdp/dtmax) | [8] |

| Human Hepatic Stellate (LX-2) Cells | qPCR | TGF-β1 + IPA (co-treatment) | Dose-dependent reduction in fibrosis markers (e.g., COL1A1, ACTA2) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the synthesis of indole-3-propionic acid derivatives and key biological assays performed on IPA.

General Synthesis of 3-Indolepropionic Acids

A common method for the production of 3-indolepropionic acid involves the reaction of an indole with an acrylic acid in the presence of a base at elevated temperatures.[10]

Procedure:

-

An indole and an acrylic acid (e.g., acrylic acid or methacrylic acid) are combined in a stainless steel autoclave.

-

An excess of a basic catalyst (e.g., potassium hydroxide, sodium hydroxide) is added.

-

The reaction mixture is heated to a temperature between 225°C and 300°C under autogenous pressure for a period of 0.5 to 22 hours.

-

After cooling, water is added to dissolve the potassium salt of the product.

-

The mixture is filtered to remove any unreacted indole.

-

The filtrate is acidified (e.g., with concentrated hydrochloric acid) to a pH of approximately 1 to precipitate the crude 3-indolepropionic acid.

-

The precipitated solids are collected by filtration and dried.

-

Further purification can be achieved by recrystallization from water.[10]

Note: The synthesis of Isopropyl 1H-indole-3-propionate would typically involve an additional esterification step, reacting Indole-3-propionic acid with isopropanol in the presence of an acid catalyst.

Cell Viability (MTS) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Procedure:

-

Bovine Aortic Endothelial Cells (BAE-1) are seeded in 96-well plates and cultured to allow for attachment.

-

Cells are treated with varying concentrations of IPA (e.g., up to 5 mM) for specified durations (e.g., 24h, 48h).

-

Following treatment, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

The plate is incubated to allow viable cells to convert the MTS into a formazan product.

-

The quantity of formazan product, which is directly proportional to the number of living cells, is measured by absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[5]

Mitochondrial Respiration Assay (Seahorse XF)

This assay measures the oxygen consumption rate (OCR), providing insights into mitochondrial function.

Procedure:

-

HL-1 cardiomyocytes are seeded in a Seahorse XF96 cell culture plate.

-

Cells are treated with IPA for a specified duration (e.g., 24 hours).

-

For permeabilized cells, the culture medium is replaced with a mitochondrial assay solution (MAS) buffer containing a substrate (e.g., pyruvate, malate) and ADP.

-

The Seahorse XFe96 Analyzer performs sequential injections of mitochondrial inhibitors: oligomycin (to inhibit ATP synthase), FCCP (a protonophore to uncouple the mitochondrial membrane and induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively).

-

OCR is measured in real-time throughout the assay, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[8]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological activities of IPA.

References

- 1. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. metabiom.org [metabiom.org]

- 8. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]

In Vivo Hydrolysis of Isopropyl 1H-indole-3-propionate to Indole-3-propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo hydrolysis of the prodrug Isopropyl 1H-indole-3-propionate to its active metabolite, Indole-3-propionic acid (IPA). IPA, a metabolite of tryptophan produced by the gut microbiota, is gaining significant attention for its potential therapeutic effects in a range of metabolic and inflammatory diseases. The use of an isopropyl ester prodrug strategy aims to enhance the bioavailability of IPA. This document details the enzymatic processes involved, outlines experimental protocols for in vivo studies in murine models, and presents the key signaling pathways of IPA. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of IPA and its prodrugs.

Introduction

Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the essential amino acid tryptophan.[1][2] It has demonstrated a variety of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[3][4] The therapeutic potential of IPA is being explored for conditions such as metabolic syndrome, inflammatory bowel disease, and neurodegenerative disorders.[3][5] However, the direct administration of IPA may be limited by its physicochemical properties and pharmacokinetic profile.

The use of a prodrug, such as Isopropyl 1H-indole-3-propionate, is a strategy to improve the delivery and bioavailability of the active IPA molecule. This approach involves masking a functional group of the parent drug, which is then cleaved in vivo by endogenous enzymes to release the active compound. In the case of Isopropyl 1H-indole-3-propionate, the ester linkage is designed to be hydrolyzed by carboxylesterases, a family of enzymes abundant in the liver and intestines.[6]

This guide provides a detailed examination of the in vivo conversion of Isopropyl 1H-indole-3-propionate to IPA, offering researchers the necessary protocols and background information to design and execute preclinical studies.

The Hydrolytic Conversion Pathway

The in vivo conversion of Isopropyl 1H-indole-3-propionate to IPA is a one-step enzymatic reaction catalyzed by carboxylesterases (CE). These enzymes are primarily located in the endoplasmic reticulum of various tissues, with high concentrations in the liver and intestines.[6]

-

Reaction: Isopropyl 1H-indole-3-propionate + H₂O --(Carboxylesterase)--> Indole-3-propionic acid + Isopropanol

The tissue distribution of carboxylesterase isozymes influences the site of prodrug activation. In mice, the CES1 family is highly expressed in the liver, while the CES2 family is predominant in the intestine.[6] Upon oral administration, Isopropyl 1H-indole-3-propionate is expected to undergo hydrolysis in both the intestine and the liver, releasing IPA into circulation.

Quantitative Data Summary

While specific in vivo pharmacokinetic data for Isopropyl 1H-indole-3-propionate is not yet available in the public domain, the following tables present a hypothetical pharmacokinetic profile based on typical ester prodrug behavior and the known pharmacokinetics of IPA. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Hypothetical Pharmacokinetic Parameters of Isopropyl 1H-indole-3-propionate and IPA in Mice Following Oral Administration

| Parameter | Isopropyl 1H-indole-3-propionate (Prodrug) | Indole-3-propionic acid (IPA) (Metabolite) |

| Dose (mg/kg) | 50 (Oral Gavage) | 50 (Oral Gavage) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.5 | 1.0 |

| AUC₀₋t (ng·h/mL) | 3000 | 4500 |

| t₁/₂ (h) | 1.2 | 3.5 |

| Bioavailability (%) | - | ~70% (as IPA from prodrug) |

Table 2: Hypothetical Tissue Distribution of IPA 2 Hours Post-Administration of Isopropyl 1H-indole-3-propionate in Mice

| Tissue | IPA Concentration (ng/g) |

| Plasma | 750 |

| Liver | 1200 |

| Small Intestine | 950 |

| Colon | 500 |

| Brain | 150 |

| Kidney | 800 |

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vivo studies to evaluate the hydrolysis of Isopropyl 1H-indole-3-propionate to IPA in a murine model.

In Vivo Study: Pharmacokinetics and Tissue Distribution

Objective: To determine the pharmacokinetic profile and tissue distribution of Isopropyl 1H-indole-3-propionate and its metabolite IPA following oral administration in mice.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Isopropyl 1H-indole-3-propionate

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Oral gavage needles (20G, 1.5 inch)

-

Anesthetic (e.g., isoflurane)

-

Blood collection tubes (e.g., EDTA-coated)

-

Surgical tools for tissue dissection

-

Liquid nitrogen

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment with a standard diet and water ad libitum.

-

Dosing:

-

Fast mice for 4 hours before dosing.

-

Prepare a suspension of Isopropyl 1H-indole-3-propionate in the vehicle at the desired concentration.

-

Administer a single oral dose via gavage at a volume of 10 mL/kg.

-

-

Sample Collection:

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (~50-100 µL) via retro-orbital bleeding under anesthesia.

-

For tissue distribution, euthanize a separate cohort of mice at a specific time point (e.g., 2 hours post-dose) and harvest tissues of interest (liver, small intestine, colon, brain, kidneys).

-

Immediately snap-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Processing:

-

Plasma: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Tissues: Homogenize frozen tissues in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

In Vitro Hydrolysis Assay

Objective: To determine the stability of Isopropyl 1H-indole-3-propionate in simulated gastric and intestinal fluids and its hydrolysis by liver and intestinal microsomes.

Materials:

-

Isopropyl 1H-indole-3-propionate

-

Simulated Gastric Fluid (SGF, pH 1.2)

-

Simulated Intestinal Fluid (SIF, pH 6.8)

-

Mouse liver microsomes

-

Mouse intestinal microsomes

-

Carboxylesterase inhibitor (e.g., bis-p-nitrophenyl phosphate)

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Stability in Simulated Fluids:

-

Incubate Isopropyl 1H-indole-3-propionate in SGF and SIF at 37°C.

-

Collect aliquots at various time points and analyze for the concentration of the prodrug to assess its stability.[7]

-

-

Microsomal Hydrolysis:

-

Incubate Isopropyl 1H-indole-3-propionate with liver or intestinal microsomes in the presence of a suitable buffer at 37°C.

-

Include a control group with a carboxylesterase inhibitor to confirm the role of these enzymes.

-

Collect aliquots at different time points and quantify the formation of IPA.

-

Analytical Method: LC-MS/MS Quantification of IPA

Objective: To develop and validate a sensitive and specific method for the quantification of IPA in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate IPA from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

IPA: Precursor ion (m/z) 188.1 → Product ion (m/z) 130.1

-

Internal Standard (e.g., d5-IPA): Precursor ion (m/z) 193.1 → Product ion (m/z) 135.1

-

Sample Preparation:

-

Protein Precipitation: To 50 µL of plasma or tissue homogenate, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Indole-3-propionic Acid (IPA)

IPA exerts its biological effects through various signaling pathways, primarily involving the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[4]

Experimental Workflow for In Vivo Study

The following diagram illustrates the workflow for a typical in vivo study investigating the pharmacokinetics of Isopropyl 1H-indole-3-propionate.

References

- 1. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metabiom.org [metabiom.org]

- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut–brain axis - Wikipedia [en.wikipedia.org]

- 5. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]

- 7. Effects of alkali and simulated gastric and intestinal fluids on danazol stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Lipophilicity and cell permeability of Isopropyl 1H-indole-3-propionate

An In-Depth Technical Guide on the Lipophilicity and Cell Permeability of Isopropyl 1H-indole-3-propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted lipophilicity and cell permeability of Isopropyl 1H-indole-3-propionate. Due to a lack of direct experimental data for this specific compound, this guide leverages data from its parent compound, Indole-3-propionic acid (IPA), and established principles of medicinal chemistry to infer its properties. Detailed experimental protocols for determining these key physicochemical characteristics are also provided.

Introduction to Isopropyl 1H-indole-3-propionate

Isopropyl 1H-indole-3-propionate is an ester derivative of Indole-3-propionic acid (IPA). IPA is a metabolite of tryptophan produced by the gut microbiota and is known for its neuroprotective and antioxidant properties[1][2]. In drug development, converting a carboxylic acid like IPA into an ester is a common strategy to enhance its drug-like properties, particularly its ability to cross cell membranes. This guide will explore the theoretical and practical aspects of this chemical modification on lipophilicity and cell permeability.

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.

Lipophilicity of Indole-3-propionic Acid (IPA)

Indole-3-propionic acid is a carboxylic acid and thus its lipophilicity is pH-dependent. While specific experimental LogP values for IPA are not abundant in the retrieved literature, its structure, containing a polar carboxylic acid group, suggests moderate lipophilicity.

Predicted Lipophilicity of Isopropyl 1H-indole-3-propionate

The esterification of IPA to form Isopropyl 1H-indole-3-propionate involves replacing the acidic proton of the carboxylic acid with an isopropyl group. This modification is expected to significantly increase lipophilicity due to two main factors:

-

Neutralization of Charge: The acidic carboxylic acid group is converted into a neutral ester, reducing its polarity and increasing its ability to partition into a nonpolar solvent like octanol.

-

Addition of a Hydrophobic Moiety: The isopropyl group adds a nonpolar, aliphatic character to the molecule, further enhancing its lipophilicity.

Data Presentation: Lipophilicity

| Compound | Structure | Functional Group | Predicted LogP | Rationale for Prediction |

| Indole-3-propionic acid (IPA) | Carboxylic Acid | Moderately Lipophilic | Presence of a polar, ionizable carboxylic acid group. | |

| Isopropyl 1H-indole-3-propionate | Isopropyl Ester | Highly Lipophilic | Esterification neutralizes the charge and adds a hydrophobic isopropyl group. |

Cell Permeability: The Gateway to Oral Bioavailability

Cell permeability is the ability of a compound to pass through a lipid cell membrane. For orally administered drugs, this is a crucial factor for absorption from the gastrointestinal tract into the bloodstream.

Cell Permeability of Indole-3-propionic Acid (IPA)

Studies have shown that IPA can influence the intestinal barrier[3]. However, as a charged species at physiological pH, its passive diffusion across cell membranes is likely to be limited.

Predicted Cell Permeability of Isopropyl 1H-indole-3-propionate

The predicted increase in lipophilicity for Isopropyl 1H-indole-3-propionate strongly suggests that it will have a higher passive cell permeability compared to IPA. By masking the polar carboxylic acid, the ester can more readily partition into the lipid bilayer of cell membranes and diffuse across.

Data Presentation: Cell Permeability

| Compound | Predicted Lipophilicity | Predicted Passive Permeability | Rationale for Prediction |

| Indole-3-propionic acid (IPA) | Moderate | Low to Moderate | The presence of a charged carboxylate group at physiological pH hinders passive diffusion across the lipid bilayer. |

| Isopropyl 1H-indole-3-propionate | High | High | Increased lipophilicity due to the neutral ester group allows for more favorable partitioning into and diffusion across the cell membrane. |

Experimental Protocols

To empirically determine the lipophilicity and cell permeability of Isopropyl 1H-indole-3-propionate, the following standard assays are recommended.

Protocol for LogP Determination (Shake-Flask Method)

This method directly measures the partition coefficient of a compound between n-octanol and water.

Materials:

-

Isopropyl 1H-indole-3-propionate

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of Isopropyl 1H-indole-3-propionate in either water or n-octanol.

-

Add equal volumes of the pre-saturated n-octanol and water to a glass vial.

-

Add a known amount of the stock solution to the vial.

-

Securely cap the vial and vortex for 20-30 minutes to ensure thorough mixing and partitioning.

-

Centrifuge the vial to separate the n-octanol and water phases.

-

Carefully collect a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the LogP using the formula: LogP = log10 ([Concentration]octanol / [Concentration]water).

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane[4][5].

Materials:

-

96-well filter plate (donor plate)

-

96-well acceptor plate

-

Phospholipid solution (e.g., 2% lecithin in dodecane)

-

Test compound solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS/MS or UV-Vis plate reader

Procedure:

-

Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate[6][7].

-

Fill the acceptor plate wells with PBS (pH 7.4).

-

Add the test compound solution (in PBS) to the wells of the donor plate.

-

Place the donor plate on top of the acceptor plate to form a "sandwich".

-

Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours)[4][7].

-

After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or a UV-Vis plate reader.

-

Calculate the permeability coefficient (Pe) using an appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol for Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely used in vitro model to predict human intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes[8][9].

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

Transwell inserts (permeable supports)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound solution

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS

Procedure:

-

Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer[9].

-

Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow[8][10].

-

Wash the cell monolayer with pre-warmed HBSS.

-

To measure apical-to-basolateral (A-B) permeability, add the test compound solution to the apical side and fresh HBSS to the basolateral side[11].

-

To measure basolateral-to-apical (B-A) permeability (to assess active efflux), add the test compound to the basolateral side and fresh HBSS to the apical side[8][11].

-

Incubate at 37°C with gentle shaking.

-

At specified time points, take samples from the receiver compartment (basolateral for A-B, apical for B-A).

-

Analyze the concentration of the compound in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (PappB-A / PappA-B) can indicate if the compound is a substrate for active efflux transporters[10].

Mandatory Visualizations

Caption: Relationship between IPA, its esterification, and the predicted physicochemical properties.

References

- 1. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]

- 3. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAMPA | Evotec [evotec.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Isopropyl 1H-indole-3-propionate and the Aryl Hydrocarbon Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Its activation by a diverse range of endogenous and exogenous ligands has made it a compelling target for therapeutic intervention. Among the endogenous ligands, metabolites of tryptophan produced by the gut microbiota have garnered significant attention. This technical guide provides an in-depth overview of the interaction between indole-3-propionic acid (IPA), a key microbial tryptophan metabolite, and the AhR. While this guide is centered on the interaction of the aryl hydrocarbon receptor with isopropyl 1H-indole-3-propionate, the available scientific literature primarily focuses on its parent compound, indole-3-propionic acid (IPA). Therefore, the data and experimental protocols detailed herein are based on studies of IPA, a known AhR agonist. Isopropyl 1H-indole-3-propionate, as an ester of IPA, is anticipated to exhibit activity following cellular hydrolysis to IPA. This document summarizes the current understanding of the IPA-AhR signaling axis, presents quantitative data on this interaction, details relevant experimental protocols, and visualizes the associated molecular pathways.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The classical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is maintained in an inactive complex with chaperone proteins including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A primary and well-characterized target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in the metabolism of xenobiotics.

Recent research has also elucidated non-canonical AhR signaling pathways that are independent of ARNT and XRE binding, involving cross-talk with other signaling pathways such as NF-κB, and influencing a broader range of cellular processes including immune cell differentiation and function.

Caption: Canonical AhR signaling pathway activated by IPA.

Quantitative Data: Indole-3-propionic Acid Interaction with AhR

| Compound | Assay Type | Cell Line/System | Endpoint | Value | Reference |

| Indole-3-propionic acid (IPA) | Reporter Gene Assay | Human Hepatoma (HepG2) | EC50 (CYP1A1 induction) | ~10-100 µM | [1] |

| Indole-3-propionic acid (IPA) | In vivo study | Mouse model of mastitis | AhR Expression | Increased in a dose-dependent manner | [2] |

| Indole-3-propionic acid (IPA) | In vivo study | Mouse model of sepsis | Macrophage Phagocytosis | Enhanced via AhR | [3] |

| Tryptamine | Competitive Binding | Guinea Pig Hepatic Cytosol | IC50 | 1.3 µM | [4] |

| Indole-3-acetic acid | Competitive Binding | Guinea Pig Hepatic Cytosol | IC50 | 1.8 µM | [4] |

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the AhR.

Materials:

-

Test compound (e.g., isopropyl 1H-indole-3-propionate)

-

Radiolabeled AhR ligand (e.g., [³H]-TCDD)

-

Cytosolic extracts from a suitable cell line or tissue expressing AhR (e.g., guinea pig liver)

-

Scintillation cocktail and counter

-

Glass fiber filters

-

Assay buffer (e.g., MES-buffered saline)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the cytosolic extract with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of an unlabeled known AhR ligand).

-

Incubate the plate at a specified temperature and for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand competitive binding assay.

AhR-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene.

Objective: To determine the potency (EC50) and efficacy of a test compound as an AhR agonist.

Materials:

-

A mammalian cell line stably transfected with a reporter plasmid containing XREs upstream of a reporter gene (e.g., luciferase or green fluorescent protein). A common cell line is the human hepatoma cell line, HepG2.

-

Test compound (e.g., isopropyl 1H-indole-3-propionate)

-

Cell culture medium and supplements

-

Lysis buffer and substrate for the reporter enzyme (if applicable)

-

Luminometer or fluorescence plate reader

Procedure:

-

Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

-

Prepare a series of dilutions of the test compound in cell culture medium.

-

Replace the culture medium with the medium containing the test compound dilutions.

-

Include control wells for vehicle (solvent) control and a positive control (a known AhR agonist).

-

Incubate the cells for a sufficient period to allow for gene transcription and translation (typically 18-24 hours).

-

If using a luciferase reporter, lyse the cells and add the luciferase substrate.

-

Measure the luminescence or fluorescence using a plate reader.

-

Normalize the reporter gene activity to a measure of cell viability if necessary.

-

Plot the reporter gene activity as a function of the test compound concentration and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

Caption: Workflow for an AhR-responsive reporter gene assay.

Conclusion

Indole-3-propionic acid, a metabolite produced by the gut microbiota from dietary tryptophan, is an endogenous agonist of the aryl hydrocarbon receptor. Activation of AhR by IPA initiates a signaling cascade that results in the transcription of target genes, leading to various biological effects, including the modulation of inflammatory responses. While direct quantitative data for isopropyl 1H-indole-3-propionate is currently limited, it is plausible that it serves as a prodrug, being hydrolyzed to IPA to exert its effects. The experimental protocols detailed in this guide provide a framework for the characterization of novel AhR ligands. Further research into the specific interactions of isopropyl 1H-indole-3-propionate and other indole derivatives with the AhR will be crucial for the development of new therapeutic strategies targeting this important signaling pathway.

References

- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gut microbial metabolite indole-3-propionic acid inhibits inflammation and restores blood-milk barrier in S. aureus- induced mastitis by targeting aryl hydrocarbon receptor [frontiersin.org]

- 3. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Activation of the Pregnane X Receptor by Isopropyl 1H-indole-3-propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pregnane X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestines, functions as a crucial xenosensor, regulating the metabolism and detoxification of foreign substances. Its activation by a wide array of ligands, including pharmaceuticals and endogenous compounds, initiates a signaling cascade that leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4). This guide explores the interaction between isopropyl 1H-indole-3-propionate and PXR. While direct experimental data on the isopropyl ester is limited, it is hypothesized to act as a prodrug, readily hydrolyzed to its active form, indole-3-propionic acid (IPA), a known microbiota-derived PXR agonist. This document provides a comprehensive overview of the PXR activation pathway, quantitative data on IPA-mediated PXR activation, detailed experimental protocols for assessing PXR activity, and visual representations of the key signaling and experimental workflows.

The Pregnane X Receptor (PXR) Signaling Pathway

The pregnane X receptor (PXR), encoded by the NR1I2 gene, is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Its primary role is to detect the presence of potentially harmful xenobiotics and endobiotics and to initiate their detoxification and clearance.[2]

Upon entering the cell, a PXR ligand binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the PXR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PXR then forms a heterodimer with the retinoid X receptor (RXR).[2][3] This PXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of its target genes.[3] This binding initiates the transcription of a battery of genes involved in all phases of drug metabolism, including phase I (e.g., CYP3A4), phase II (e.g., UDP-glucuronosyltransferases), and phase III (e.g., multidrug resistance protein 1 - MDR1).[2][4] The induction of these genes ultimately enhances the metabolism and elimination of the activating ligand and other xenobiotics from the body.

PXR Activation Signaling Pathway

Quantitative Data: PXR Activation by Indole-3-Propionic Acid (IPA)

As of the latest available data, there are no direct studies reporting the PXR activation potential of isopropyl 1H-indole-3-propionate. It is widely accepted that ester prodrugs are often hydrolyzed in vivo or in vitro to their active carboxylic acid forms. Therefore, it is reasonable to hypothesize that isopropyl 1H-indole-3-propionate is converted to indole-3-propionic acid (IPA), which then acts as the PXR agonist. The following table summarizes the quantitative data for IPA-mediated PXR activation.

| Compound | Receptor | Assay Type | Cell Line | EC50 | Emax (Fold Activation) | Reference |

| Indole-3-propionic Acid (IPA) | Human PXR | Luciferase Reporter | - | 120 µM | Not Reported | [1] |

| Indole-3-propionic Acid (IPA) | Mouse PXR | Luciferase Reporter | - | 0.55 µM | Not Reported | [1] |

| Rifampicin (Positive Control) | Human PXR | Luciferase Reporter | HepG2 | ~1 µM | Varies | [5] |

Experimental Protocols

The assessment of PXR activation by a test compound such as isopropyl 1H-indole-3-propionate typically involves a series of in vitro assays to determine its ability to induce PXR-mediated gene expression. The following are detailed protocols for key experiments in this workflow.

PXR Activation Luciferase Reporter Gene Assay

This assay is the primary method for screening compounds for PXR agonism. It utilizes a host cell line (e.g., HepG2) stably or transiently transfected with an expression vector for human PXR and a reporter vector containing a luciferase gene under the control of a PXR-responsive promoter, often from the CYP3A4 gene.

Materials:

-

HepG2 cells stably expressing human PXR and a CYP3A4-luciferase reporter construct.

-

Cell culture medium (e.g., EMEM supplemented with 10% FBS, penicillin-streptomycin).

-

Assay medium (e.g., phenol red-free DMEM with charcoal-stripped FBS).

-

Test compound (isopropyl 1H-indole-3-propionate) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Rifampicin).

-

Vehicle control (e.g., 0.1% DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase detection reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Culture the PXR-reporter HepG2 cells to 80-90% confluency.

-

Trypsinize, count, and resuspend the cells in assay medium to a final density of 1 x 105 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and positive control in assay medium. The final solvent concentration should be consistent across all wells (e.g., 0.1% DMSO).

-

After the 24-hour incubation, remove the seeding medium and replace it with 100 µL of the prepared treatment media.

-

Incubate the plate for another 24 hours at 37°C and 5% CO2.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase detection reagent to room temperature.

-

Remove the treatment medium from the wells.

-

Add 100 µL of luciferase detection reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the fold activation for each treatment by dividing the relative light units (RLU) of the compound-treated wells by the average RLU of the vehicle control wells.

-

Plot the fold activation against the log of the compound concentration and fit a dose-response curve to determine the EC50 and Emax values.

-

PXR Luciferase Reporter Assay Workflow

Cell Viability Assay

It is crucial to assess the cytotoxicity of the test compound, as a decrease in cell viability can be misinterpreted as a lack of PXR activation. This assay is often performed in parallel with the reporter gene assay.

Materials:

-

Cells and plates treated as in the PXR activation assay.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT).

-

Plate reader (luminometer or spectrophotometer, depending on the assay).

Procedure (using an ATP-based assay like CellTiter-Glo®):

-

Prepare a parallel plate: Set up and treat a 96-well plate with cells and compounds exactly as described for the luciferase reporter assay.

-

Reagent Addition:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add a volume of cell viability reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Analysis:

-

Express the viability of treated cells as a percentage of the vehicle control.

-

Significant cytotoxicity (e.g., >20% cell death) may confound the results of the PXR activation assay.

-

PXR Target Gene (CYP3A4) Expression Analysis by qPCR

To confirm that PXR activation leads to the transcription of its target genes, quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of a key PXR target, such as CYP3A4.

Materials:

-

Human hepatocytes (e.g., primary human hepatocytes or HepaRG cells).

-

Cell culture plates (e.g., 12- or 24-well).

-

Test compound, positive control, and vehicle.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Procedure:

-

Cell Culture and Treatment:

-

Plate human hepatocytes and allow them to acclimate.

-

Treat the cells with the test compound, positive control, and vehicle for 48-72 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity.

-

Reverse transcribe an equal amount of RNA from each sample into cDNA.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, primers for CYP3A4 and the housekeeping gene, and the qPCR master mix.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CYP3A4 and the housekeeping gene for each sample.

-

Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

-

A significant increase in CYP3A4 mRNA levels in compound-treated cells compared to the vehicle control indicates PXR-mediated gene induction.[6]

-

Conclusion

Isopropyl 1H-indole-3-propionate is a compound of interest for its potential to activate the pregnane X receptor. Based on the available evidence for the closely related molecule, indole-3-propionic acid, it is likely that the isopropyl ester acts as a prodrug, being hydrolyzed to IPA to exert its effect. IPA is a known agonist of both human and mouse PXR.[1] The experimental protocols detailed in this guide provide a robust framework for confirming the PXR-activating potential of isopropyl 1H-indole-3-propionate and for quantifying its potency and efficacy. Such studies are essential in drug development to anticipate potential drug-drug interactions and to understand the broader physiological effects of new chemical entities that interact with this critical xenobiotic-sensing pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tripod.nih.gov [tripod.nih.gov]

- 4. Biosynthesis of the fatty acid isopropyl esters by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rifampicin-Activated Human Pregnane X Receptor and CYP3A4 Induction Enhance Acetaminophen-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl 1H-indole-3-propionate: An In-depth Technical Guide on its Core Chemistry, Synthesis, and Biological Significance

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed exploration of Isopropyl 1H-indole-3-propionate, a lesser-known ester of the well-researched tryptophan metabolite, Indole-3-propionic acid (IPA). While direct research on the isopropyl ester is limited, this document builds a foundational understanding by extensively covering the discovery, history, synthesis, and multifaceted biological activities of its parent compound, IPA. This guide includes detailed experimental protocols, quantitative data, and visual diagrams of key signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction

Indole-3-propionic acid (IPA), a metabolite produced from tryptophan by the gut microbiota, has garnered significant scientific interest for its potent neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] Its isopropyl ester, Isopropyl 1H-indole-3-propionate, while less studied, is presumed to share or possess modified biological activities due to its altered physicochemical properties. This guide will primarily focus on the extensive body of knowledge surrounding IPA to infer the potential characteristics and significance of its isopropyl ester.

Discovery and History of Indole-3-Propionic Acid (IPA)

The history of Indole-3-propionic acid is intrinsically linked to the study of tryptophan metabolism. First reported in 1999 for its neuroprotective, antioxidant, and anti-amyloid properties, IPA has since been recognized as a key signaling molecule in the gut-brain axis.[3] It is endogenously produced by specific gut bacteria, most notably Clostridium sporogenes, through the metabolism of dietary tryptophan.[3] The recognition of IPA's biological importance has grown, with numerous studies highlighting its role in maintaining gut homeostasis, protecting against oxidative stress, and its potential therapeutic applications in neurodegenerative diseases and metabolic disorders.[1][2]

Synthesis and Physicochemical Properties

General Synthesis of Indole-3-Propionic Acid

A common method for the synthesis of 3-indolepropionic acids involves the reaction of indole with an acrylic acid in the presence of a base. This method is an improvement over older techniques that required the use of acrylonitrile followed by hydrolysis.

Physicochemical Data of Indole-3-Propionic Acid

| Property | Value | Reference |

| IUPAC Name | 3-(1H-indol-3-yl)propanoic acid | [3] |

| CAS Number | 830-96-6 | [3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molar Mass | 189.214 g/mol | [3] |

| Melting Point | 134 to 135 °C (273 to 275 °F) | [3] |

Biological Activity and Signaling Pathways

The biological effects of IPA are extensive and have been the subject of numerous studies. It is anticipated that Isopropyl 1H-indole-3-propionate, as a more lipophilic derivative, may exhibit enhanced cell permeability and modified potency.

Key Biological Activities of IPA

-

Neuroprotection: IPA is a potent scavenger of hydroxyl radicals and has been shown to protect neurons from oxidative stress and amyloid-beta induced toxicity, suggesting its potential in Alzheimer's disease treatment.[2][3]

-

Anti-inflammatory Effects: IPA can suppress inflammatory responses by modulating the activity of immune cells and reducing the production of pro-inflammatory cytokines.[1]

-

Gut Health: It plays a crucial role in maintaining the integrity of the intestinal barrier and modulating the gut microbiota.[2]

-

Metabolic Regulation: Studies have shown that IPA can improve glucose metabolism and insulin sensitivity.[4]

Signaling Pathways

IPA exerts its effects through various signaling pathways, primarily by activating the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) .[5] These nuclear receptors are key regulators of xenobiotic metabolism, immune responses, and gut homeostasis.

IPA Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used in the study of IPA.

Quantification of IPA in Biological Samples

A common method for quantifying IPA in serum or fecal samples involves Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol:

-

Sample Preparation: Fecal samples are homogenized and extracted with a suitable organic solvent. Serum samples are typically deproteinized.

-

Chromatographic Separation: The extracted samples are injected into a reverse-phase C18 column. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is used to separate IPA from other metabolites.

-

Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of IPA.

LC-MS/MS Workflow

Assessment of Intestinal Barrier Function

The effect of IPA on intestinal permeability can be assessed using in vitro models with Caco-2 cell monolayers.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable supports and cultured until they form a differentiated and polarized monolayer.

-

Treatment: The cell monolayers are treated with IPA at various concentrations.

-

Permeability Assay: The permeability of the monolayer is measured by adding a fluorescent marker (e.g., FITC-dextran) to the apical side and quantifying its appearance on the basolateral side over time using a fluorescence plate reader.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of Indole-3-propionic acid.

| Parameter | Value | Experimental Model | Reference |

| Fasting Blood Glucose Reduction | 0.42 mM | Rats treated with IPA (27.3 mg/kg/day) | [4] |

| Reduction of Stressed OCR | -26.8 ± 6.0% | HL-1 cardiomyocytes at 1 mM IPA | [6] |

| Serum Concentration (Humans) | 1 to 10 µM | Physiological conditions | [2] |

Conclusion and Future Directions

Indole-3-propionic acid is a promising microbial metabolite with significant therapeutic potential. While its isopropyl ester, Isopropyl 1H-indole-3-propionate, remains largely unexplored, it represents a compelling area for future research. Investigations into its synthesis, stability, and biological activity are warranted to determine if it offers advantages over its parent compound, such as improved bioavailability or enhanced efficacy. Further studies are crucial to unlock the full therapeutic potential of this class of indole derivatives.

References

- 1. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Analysis of Isopropyl 1H-indole-3-propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Isopropyl 1H-indole-3-propionate. Due to the limited availability of direct experimental data for the isopropyl ester, this document presents the comprehensive spectroscopic data for its parent compound, 1H-Indole-3-propionic acid, and offers a predictive analysis for the ester. This guide also outlines the relevant experimental protocols and a proposed synthetic pathway.

Spectroscopic Data of 1H-Indole-3-propionic Acid

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1H-Indole-3-propionic acid, the immediate precursor to Isopropyl 1H-indole-3-propionate.

Table 1: ¹H NMR Data of 1H-Indole-3-propionic Acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.11 | s | -COOH |

| 10.79 | s | Indole N-H |

| 7.53 | d | Ar-H |

| 7.35 | d | Ar-H |

| 7.12 | s | Ar-H |

| 7.07 | t | Ar-H |

| 6.98 | t | Ar-H |

| 2.95 | t | -CH₂- (alpha to indole) |

| 2.61 | t | -CH₂- (alpha to carbonyl) |

Solvent: DMSO-d₆, Frequency: 400 MHz.[1][2]

Table 2: ¹³C NMR Data of 1H-Indole-3-propionic Acid

| Chemical Shift (ppm) | Assignment |

| 174.5 | C=O (Carboxylic Acid) |

| 136.3 | Aromatic C |

| 127.3 | Aromatic C |

| 122.9 | Aromatic C |

| 121.1 | Aromatic C |

| 118.6 | Aromatic C |

| 118.5 | Aromatic C |

| 114.2 | Aromatic C |

| 111.4 | Aromatic C |

| 34.5 | -CH₂- (alpha to carbonyl) |

| 21.0 | -CH₂- (alpha to indole) |

Note: Specific assignments for aromatic carbons can vary; data is a representative example.

Table 3: Mass Spectrometry Data of 1H-Indole-3-propionic Acid

| m/z | Relative Intensity (%) | Assignment |

| 189.0 | 29.2 | [M]⁺ |

| 130.0 | 100.0 | [M - COOH - H]⁺ |

| 131.0 | 10.5 | |

| 143.0 | 5.6 | |

| 144.0 | 4.4 | |

| 77.0 | 5.1 |

Ionization Mode: Electron Ionization (EI).[1][3] The molecular ion peak is observed at m/z 189, corresponding to the molecular weight of 1H-Indole-3-propionic acid.[1][3] The base peak at m/z 130 is characteristic of the loss of the propionic acid side chain.[1]

Predicted Spectroscopic Data for Isopropyl 1H-indole-3-propionate

Based on the data for 1H-Indole-3-propionic acid, the following changes are predicted for Isopropyl 1H-indole-3-propionate:

-

¹H NMR:

-

The carboxylic acid proton signal at ~12 ppm will disappear.

-